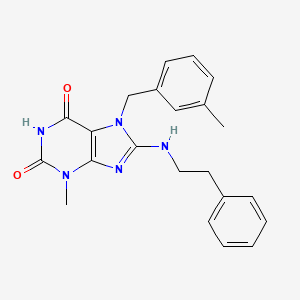

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative, which is a class of molecules that have been extensively studied for their biological activities, including as inhibitors of dipeptidyl peptidase IV (DPP-IV) and antiviral agents against rhinovirus . Purine derivatives are known for their potential therapeutic applications, and modifications at various positions on the purine scaffold can lead to compounds with diverse biological activities.

Synthesis Analysis

The synthesis of purine derivatives often involves the introduction of various substituents at different positions on the purine ring to achieve desired biological activities. For instance, the synthesis of carboxybenzyl-substituted purine diones as DPP-IV inhibitors involves the addition of carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively . Similarly, the synthesis of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity involves the introduction of various substituents at the C-2 position . These synthetic strategies highlight the importance of regioselective functionalization of the purine core to obtain compounds with specific biological properties.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. Structure-activity relationship (SAR) studies have shown that the presence of specific substituents at certain positions on the purine ring can significantly influence the activity of the compound. For example, the presence of a lipophilic, electron-withdrawing substituent at the C-2 position was found to be optimal for antirhinovirus activity . Additionally, the steric hindrance caused by substituents can affect the reactivity of the molecule, as seen in the selective N-7 methylation of purines .

Chemical Reactions Analysis

Purine derivatives undergo various chemical reactions that are essential for their synthesis and modification. For example, intramolecular alkylation is used to obtain imidazo[1,2,3-cd]purine diones , and regioselective amination is employed for the functionalization of condensed pyrimidines . The solvent trifluoroethanol has been used to facilitate selective N-7 methylation of purines , and the synthesis of new purineselenyl derivatives involves the use of spectroscopic methods for structure elucidation . These reactions are critical for the development of purine derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as ionization and methylation reactions, are influenced by the substituents present on the molecule. Purine-6,8-diones are categorized based on their physical properties, which are determined by the substituents at positions 1 and 3 on the purine ring . The ionization of these compounds and their reactivity towards methylation are affected by these substituents, which in turn can influence their biological activity .

Scientific Research Applications

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A series of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, including compounds related to 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione, were synthesized as DPP-IV inhibitors. These compounds showed moderate to good inhibitory activities against DPP-IV, suggesting their potential therapeutic applications in treating conditions like diabetes by influencing the incretin system (Didunyemi Mo et al., 2015).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to the compound , exhibited potent cytotoxic activities against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some derivatives showed IC50 values less than 10 nM, highlighting the potential for developing new cancer therapeutics (L. Deady et al., 2003).

Structural and Spectral Analysis

The structural and spectroscopic properties of a series of 6-benzylaminopurine derivatives were investigated, providing insights into their electronic and conformational characteristics. This research aids in understanding the molecular interactions and stability of such compounds, which is crucial for their potential applications in various fields (M. Čajan & Z. Trávníček, 2011).

Antirhinovirus Activity

Research into 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines, which share a core structure with the compound of interest, revealed their effectiveness in inhibiting rhinovirus activity. These findings could lead to the development of new treatments for rhinoviral infections, a common cause of the cold (J. Kelley et al., 1989).

properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15-7-6-10-17(13-15)14-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-12-11-16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,24)(H,25,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWMUWHNGRKJTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)